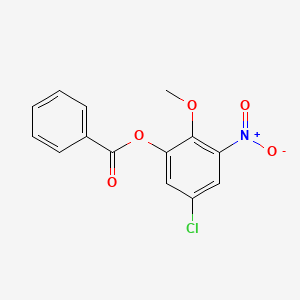

5-Chloro-2-methoxy-3-nitrophenyl benzoate

描述

Overview of Aromatic Benzoate Esters

Aromatic benzoate esters constitute a fundamental class of organic compounds characterized by the presence of a benzoyl group (C₆H₅CO-) covalently bonded to an aromatic alcohol moiety through an ester linkage. These compounds are formed through the condensation reaction between benzoic acid and various phenolic compounds, resulting in the elimination of water and the formation of the characteristic ester bond. The general structure of aromatic benzoate esters follows the pattern R-C(=O)-O-Ar, where R represents the benzoyl group and Ar denotes the aromatic alcohol component. Fischer esterification represents the most commonly employed synthetic methodology for preparing these compounds, involving the acid-catalyzed reaction between carboxylic acids and alcohols under reflux conditions.

The structural diversity within the aromatic benzoate ester family arises primarily from the extensive possibilities for substitution on both the benzoyl ring and the phenolic moiety. These substitution patterns profoundly influence the physical, chemical, and biological properties of the resulting esters. In the cosmetic and personal care industries, benzoate esters have gained considerable recognition for their exceptional emollient properties, characterized by their ability to impart a light, non-greasy feel while maintaining excellent spreading characteristics. The flagship emollient properties of benzoate esters, particularly those containing C₁₂-C₁₅ alkyl chains, have made them indispensable ingredients in formulations requiring mild yet highly effective moisturizing agents.

Industrial applications of aromatic benzoate esters extend beyond cosmetic formulations to include their utilization as high-quality solvents for plastics, plasticizers, resins, and lacquers. Their pleasant aromatic profiles, often described as sweet and fruity, have led to their incorporation into artificial flavorings and fragrances designed to mimic natural fruit odors. The synthesis of benzoate esters through transesterification processes has demonstrated particular efficiency, with reaction conversions reaching up to 100% under optimized conditions when utilizing appropriate catalysts such as titanate compounds. These synthetic approaches have proven especially valuable for the preparation of benzyl and butyl benzoate derivatives from crude methyl benzoate precursors.

Significance of Nitro, Chloro, and Methoxy Substituents in Phenyl Benzoates

The incorporation of nitro, chloro, and methoxy substituents into phenyl benzoate structures introduces profound electronic modifications that dramatically alter the compounds' reactivity patterns and biological activities. Nitro groups, characterized by their strong electron-withdrawing nature, significantly influence the electron density distribution within aromatic systems through both inductive and resonance effects. In the context of phenyl benzoates, nitro substituents typically enhance the compounds' susceptibility to nucleophilic attack while simultaneously stabilizing any developing negative charges through resonance delocalization.

Research has demonstrated that nitro-substituted benzoate derivatives exhibit particularly noteworthy antimycobacterial properties, with the nitro functionality playing a crucial role in their mechanism of action. The 3,5-dinitrobenzoate scaffold has emerged as especially promising, showing enhanced antimycobacterial activity that appears unrelated to traditional physicochemical parameters such as pKa values or hydrolysis rates. These findings suggest that the nitro group's influence extends beyond simple electronic effects to encompass more complex molecular interactions with biological targets.

Chloro substituents contribute significant electron-withdrawing character through inductive effects while providing additional steric bulk that can influence molecular conformation and intermolecular interactions. The positioning of chloro groups on aromatic rings affects the overall reactivity patterns, with meta and para positions showing distinct electronic influences as described by the Hammett equation relationships. In multi-substituted systems, chloro groups can work synergistically with other electron-withdrawing groups to create highly activated aromatic systems suitable for specific chemical transformations.

Methoxy substituents represent electron-donating functionalities that operate through resonance effects, particularly when positioned at ortho or para positions relative to reaction centers. The methoxy group's ability to stabilize positive charges through resonance donation makes it a valuable structural element in compounds designed for specific electronic properties. In phenyl benzoates, methoxy substituents can modulate the overall electron density of the aromatic system, thereby influencing both chemical reactivity and physical properties such as solubility and volatility.

The combined presence of these three substituent types in a single molecule creates complex electronic environments where competing effects must be carefully considered. Hammett equation analyses have proven invaluable for quantifying these substituent effects, with reaction constants providing insight into the relative importance of electronic versus steric factors in determining overall molecular behavior.

Scope and Objectives of Research on 5-Chloro-2-methoxy-3-nitrophenyl Benzoate

The investigation of this compound addresses fundamental questions regarding the structure-activity relationships in multi-substituted aromatic esters. This compound, bearing the Chemical Abstracts Service registry number 1221792-84-2, presents a unique substitution pattern that combines electron-withdrawing (nitro and chloro) and electron-donating (methoxy) functionalities in specific positional arrangements. The primary research objectives encompass the comprehensive characterization of this compound's physical and chemical properties, with particular emphasis on understanding how the specific substitution pattern influences molecular behavior compared to related benzoate esters.

The structural elucidation efforts focus on establishing definitive identification through multiple analytical approaches, including spectroscopic characterization and computational modeling. The International Union of Pure and Applied Chemistry nomenclature for this compound is (5-chloro-2-methoxy-3-nitrophenyl) benzoate, reflecting the systematic naming convention that precisely describes the substitution pattern. The Simplified Molecular Input Line Entry System representation, COc1c(OC(=O)c2ccccc2)cc(Cl)cc1N+[O-], provides a standardized method for computational analysis and database searching.

Contemporary research initiatives have increasingly focused on understanding how the specific positioning of the chloro group at the 5-position, the methoxy group at the 2-position, and the nitro group at the 3-position creates unique electronic environments that distinguish this compound from other phenyl benzoate derivatives. The research scope encompasses both fundamental chemical characterization and applied studies examining potential utility in specialized applications where the unique electronic properties of this multi-substituted system might provide advantages over simpler aromatic esters.

属性

IUPAC Name |

(5-chloro-2-methoxy-3-nitrophenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5/c1-20-13-11(16(18)19)7-10(15)8-12(13)21-14(17)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDHGOXQUJIHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration

Nitration is commonly performed by reacting the aromatic precursor with nitric acid under controlled temperature and acid concentration to achieve selective substitution.

Chlorination

Chlorination of aromatic amines or related intermediates is often achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas.

- One reported method involves chlorination of 2-amino-3-methylbenzoic acid in a DMF solution with NCS at 90-110 °C for 1-2 hours, yielding 2-amino-3-methyl-5-chlorobenzoic acid with high purity and yield.

- Alternative chlorination methods include introduction of chlorine gas into a reaction mixture, but this may cause environmental pollution and longer reaction times.

Esterification to Form this compound

The final step involves esterification of the substituted phenol or aromatic hydroxy compound with benzoic acid derivatives.

- Typical esterification methods include acid-catalyzed condensation or use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or acid chlorides.

- Mild conditions and purification steps such as recrystallization or chromatography are used to obtain high-purity esters.

Detailed Preparation Method (Hypothetical Based on Related Procedures)

Research Findings and Yield Data

- The chlorination step using NCS in DMF with benzoyl peroxide as initiator yields chlorinated products with purity of 99.0-99.5% and overall yields around 63-68% for related intermediates.

- Reaction times vary from 1 to 2 hours for chlorination, with temperatures maintained between 90-110 °C for optimal conversion.

- Use of environmentally benign solvents such as DMF, DMSO, or sulfolane is preferred to reduce environmental impact.

Notes on Environmental and Practical Considerations

- Chlorination using chlorine gas, although effective, is discouraged due to environmental pollution and longer reaction times.

- The use of benzoyl peroxide as a radical initiator in chlorination improves yield and reaction efficiency.

- The starting materials like m-toluic acid and nitric acid are inexpensive and readily available, facilitating industrial scalability.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nitration | m-toluic acid + HNO3 (60-75%) | - | Ambient to 50 | 1-2 | Not specified | - | Control acid concentration |

| Hydrogenation | 2-nitro-3-methylbenzoic acid + H2 + catalyst | Suitable solvent | Room temp | Variable | - | - | For nitro reduction |

| Chlorination | 2-amino-3-methylbenzoic acid + NCS + benzoyl peroxide | DMF, DMSO, or sulfolane | 90-110 | 1-2 | 63-68 | 99.0-99.5 | Radical initiation improves yield |

| Methoxylation | Phenol + methyl iodide + base | - | Reflux or room temp | 1-3 | Not specified | - | Standard methylation |

| Esterification | Substituted phenol + benzoyl chloride + base or acid catalyst | Suitable solvent | Ambient to reflux | 2-6 | Not specified | - | Purification needed |

化学反应分析

Types of Reactions

5-Chloro-2-methoxy-3-nitrophenyl benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic substitution: Substituted phenyl benzoates.

Reduction: 5-Chloro-2-methoxy-3-aminophenyl benzoate.

Ester hydrolysis: 5-Chloro-2-methoxy-3-nitrophenol and benzoic acid.

科学研究应用

5-Chloro-2-methoxy-3-nitrophenyl benzoate is utilized in various fields of scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

作用机制

The mechanism of action of 5-Chloro-2-methoxy-3-nitrophenyl benzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

相似化合物的比较

Key Structural Analogs

The following table summarizes structurally similar compounds identified in the evidence, highlighting substituent positions, functional groups, and key properties:

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at position 3 in the target compound enhances electrophilic substitution resistance but increases sensitivity to reduction.

- Solubility and Polarity :

The benzoate ester group contributes to higher lipophilicity (logP ~3.0–3.5 estimated) compared to methyl esters or carboxylic acids. For example, 5-Chloro-2-methoxybenzoic acid (carboxylic acid analog) exhibits greater water solubility due to ionization . - Stability : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate’s hydroxyl group may lead to ester hydrolysis under basic conditions, unlike the methoxy-substituted target compound, which is more stable .

生物活性

5-Chloro-2-methoxy-3-nitrophenyl benzoate (C14H10ClNO5) is an organic compound characterized by the presence of chloro, methoxy, and nitro groups attached to a phenyl benzoate structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitution, reduction, and ester hydrolysis. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the chloro group can be replaced by nucleophiles, leading to diverse biological effects.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

- Cellular Interaction: Reactive intermediates formed from the nitro group can modify cellular components, potentially leading to cytotoxic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated significant cytotoxicity against various cancer cell lines, including:

- Leukemia (MOLT-4)

- Colon Cancer (SW-620)

- CNS Cancer (SF-539)

- Melanoma (SK-MEL-5)

- Breast Cancer (MCF-7 and MDA-MB-231)

The compound exhibited a mean GI50 value of 1.57 μM against these cell lines, indicating its effectiveness in inhibiting cell growth .

Table 1: Anticancer Activity Summary

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| MOLT-4 | 1.57 | 13.3 | - |

| SW-620 | - | - | - |

| SF-539 | - | - | - |

| SK-MEL-5 | - | - | - |

| MCF-7 | - | - | - |

| MDA-MB-231 | - | - | - |

Case Studies and Research Findings

- In Vitro Evaluation : A study conducted using the NCI DTP standard protocol revealed that this compound inhibited cell growth in a concentration-dependent manner across multiple tumor cell lines. The percentage of growth inhibition was assessed spectrophotometrically after a 48-hour exposure period .

- Apoptosis Induction : Additional research indicated that the compound induces apoptosis in cancer cells. For instance, treatment with varying concentrations resulted in a significant increase in both early and late apoptotic cells in MCF-7 and MDA-MB-231 lines .

Broader Implications and Applications

Beyond its anticancer properties, this compound is being explored for:

- Antimicrobial Activity : Investigations into its potential as an antimicrobial agent are ongoing.

- Enzyme-Catalyzed Reactions : The compound serves as a probe for studying biochemical pathways and enzyme activities.

常见问题

Basic: What are the optimal reaction conditions for synthesizing 5-Chloro-2-methoxy-3-nitrophenyl benzoate?

Answer:

While direct synthesis protocols for this compound are not explicitly documented, analogous nitro-substituted benzoates (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) suggest that acylation using thionyl chloride (SOCl₂) or oxalyl dichloride in dichloromethane (DCM) at 50°C for 1–12 hours may be effective . Key considerations include:

- Reagent selection: Thionyl chloride is preferred for higher reactivity, while oxalyl dichloride may reduce side reactions.

- Solvent choice: DCM or benzene enables reflux conditions (4–12 hours) for complete conversion.

- Workup: Distillation or aqueous washes followed by filtration yield solid products.

Basic: How can NMR spectroscopy confirm the structure of this compound?

Answer:

¹H and ¹³C NMR are critical for structural validation. For example:

- Aromatic protons: The nitro group deshields adjacent protons, splitting signals into distinct doublets (δ 7.5–8.5 ppm).

- Methoxy group: A singlet at δ ~3.9 ppm confirms the -OCH₃ substituent.

- Ester carbonyl: A ¹³C signal at ~168–170 ppm verifies the benzoate ester .

Cross-validation with X-ray crystallography (e.g., benzothiazole derivatives in ) ensures stereochemical accuracy.

Advanced: How do electron-withdrawing substituents influence the benzoate group’s reactivity in nucleophilic substitution?

Answer:

The nitro (-NO₂) and chloro (-Cl) groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Computational studies (e.g., DFT) can predict regioselectivity:

- Nitro group: Strongly deactivating, directing nucleophiles to meta positions.

- Methoxy group (-OCH₃): Electron-donating, competing for ortho/para orientation.

Experimental validation via kinetic studies (varying substituents in ) may resolve competing effects.

Advanced: How can researchers resolve contradictions in yield and purity data from different acylating agents?

Answer:

Contradictions arise from side reactions (e.g., hydrolysis, over-nitration). Strategies include:

- By-product analysis: Use LC-MS or TLC to identify impurities (e.g., unreacted starting materials or hydrolysis products).

- Reagent optimization: Compare thionyl chloride (higher purity but harsher conditions) vs. oxalyl dichloride (milder, slower reaction) .

- Temperature control: Lower temperatures (0–20°C) reduce decomposition .

Advanced: How does X-ray crystallography aid in determining molecular conformation of derivatives?

Answer:

Single-crystal X-ray diffraction (e.g., benzothiazole derivatives in ) reveals:

- Dihedral angles: Between aromatic rings (e.g., 5.6°–15.2° deviations).

- Intermolecular interactions: Hydrogen bonding or π-stacking affecting crystal packing.

- Electron density maps: Confirm substituent positions (e.g., nitro vs. methoxy orientation).

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures to remove polar impurities.

- Column chromatography: Silica gel with hexane/ethyl acetate gradients (70:30) separates nitro-aromatic by-products.

- Distillation: For liquid intermediates (e.g., acyl chlorides) .

Advanced: How can computational methods predict substituent effects on electronic properties?

Answer:

- DFT calculations: Model HOMO/LUMO energies to assess electrophilicity (e.g., nitro group lowers LUMO, enhancing reactivity).

- Molecular docking: Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .

Basic: What safety precautions are critical when handling thionyl chloride?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of SO₂/HCl gases.

- PPE: Acid-resistant gloves and goggles.

- Quenching: Slowly add to cold water/ice to prevent exothermic reactions .

Advanced: How does solvent choice impact acylation reaction kinetics?

Answer:

- Polar aprotic solvents (DCM): Enhance nucleophilicity of the acyl chloride, accelerating reaction rates.

- Non-polar solvents (benzene): May slow kinetics but reduce hydrolysis.

Kinetic studies (e.g., varying solvents in ) can quantify rate constants (k) via pseudo-first-order approximations.

Advanced: What are the implications of by-product formation in scaling up synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。